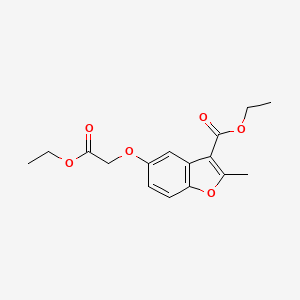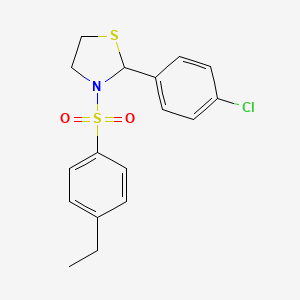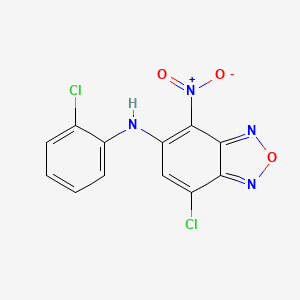![molecular formula C27H22N2OS B11650351 4-(4-Benzylphenoxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B11650351.png)
4-(4-Benzylphenoxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Benzylphenoxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrimidine core, which is fused with benzylphenoxy and dimethylphenyl groups, contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylphenoxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the Gewald reaction, which is used to construct the thienopyrimidine ring. This is followed by Dieckmann cyclization and Krapcho decarboxylation to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(4-Benzylphenoxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
4-(4-Benzylphenoxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-(4-Benzylphenoxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For example, it can inhibit the activity of PDE4 by binding to its active site, thereby preventing the breakdown of cyclic AMP (cAMP). This leads to increased levels of cAMP, which can modulate various cellular responses, including inflammation .
類似化合物との比較
Similar Compounds
4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine: Similar structure but with a phenyl group instead of a dimethylphenyl group.
Thieno[3,4-d]pyrimidin-4(3H)-thione: Contains a thione group and is studied for its potential as a photosensitizer.
Uniqueness
4-(4-Benzylphenoxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both benzylphenoxy and dimethylphenyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development.
特性
分子式 |
C27H22N2OS |
|---|---|
分子量 |
422.5 g/mol |
IUPAC名 |
4-(4-benzylphenoxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C27H22N2OS/c1-18-8-11-22(14-19(18)2)24-16-31-27-25(24)26(28-17-29-27)30-23-12-9-21(10-13-23)15-20-6-4-3-5-7-20/h3-14,16-17H,15H2,1-2H3 |
InChIキー |
ZMJJRKYMFQICHE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=C(C=C4)CC5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-amino-3-[(Z)-1-cyano-2-(3,5-diiodo-2-propoxyphenyl)ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11650271.png)
![Ethyl 4-[(4-ethoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11650278.png)


![3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide](/img/structure/B11650286.png)
![cyclohexyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11650287.png)
![Dimethyl 5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11650294.png)

![N-(3-fluorophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11650305.png)
![1-(2-methylphenyl)-N-[(1E)-4-methylphthalazin-1(2H)-ylidene]-1H-benzimidazol-5-amine](/img/structure/B11650314.png)
![Ethyl 7-chloro-4-[(4-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11650318.png)
![5-({3-Chloro-4-[(4-chlorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11650325.png)

![13-Ethyl-5,11-bis[(4-methylphenyl)sulfonyl]-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine](/img/structure/B11650333.png)
